An In-Depth Technical Guide to 6-Chloro-3-iodochromone (CAS No. 73220-39-0): Synthesis, Reactivity, and Applications
An In-Depth Technical Guide to 6-Chloro-3-iodochromone (CAS No. 73220-39-0): Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-3-iodochromone is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique trifunctionalized scaffold, featuring a chloro-substituted aromatic ring, an electrophilic pyrone system, and a reactive carbon-iodine bond, makes it an ideal precursor for the synthesis of a diverse array of complex organic molecules. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and key chemical transformations of 6-Chloro-3-iodochromone, with a particular focus on its application in palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols for its synthesis and subsequent Suzuki-Miyaura, Sonogashira, and Heck reactions are presented, alongside an exploration of the underlying reaction mechanisms. This document is intended to serve as a practical resource for researchers leveraging this powerful synthetic intermediate in drug discovery and materials development.
Introduction: The Strategic Value of 6-Chloro-3-iodochromone
The chromone (4H-1-benzopyran-4-one) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities. The strategic functionalization of this core allows for the fine-tuning of a molecule's steric and electronic properties, enabling the optimization of its pharmacological profile. 6-Chloro-3-iodochromone has emerged as a particularly valuable intermediate due to the orthogonal reactivity of its two halogen substituents. The chloro group at the 6-position offers a site for nucleophilic aromatic substitution or can be retained to enhance the biological activity of the final compound, as halogenated organic molecules often exhibit unique therapeutic properties.
The iodine atom at the 3-position is the primary locus of reactivity for palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive in oxidative addition to palladium(0) than the corresponding carbon-chlorine bond, allowing for selective functionalization at the C3 position. This differential reactivity is the cornerstone of this molecule's utility, providing a reliable handle for the introduction of aryl, alkynyl, and alkenyl moieties through Suzuki-Miyaura, Sonogashira, and Heck couplings, respectively. These reactions pave the way for the synthesis of complex derivatives such as isoflavones, 3-alkynylchromones, and 3-alkenylchromones, which are classes of compounds with demonstrated potential as anti-cancer, anti-inflammatory, and fluorescent agents.[1][2][3]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectral characteristics of 6-Chloro-3-iodochromone is essential for its effective use in synthesis and for the accurate characterization of its reaction products.
| Property | Value | Reference(s) |
| CAS Number | 73220-39-0 | [4][5] |
| Molecular Formula | C₉H₄ClIO₂ | [4] |
| Molecular Weight | 306.48 g/mol | [4] |
| Appearance | White to bright yellow crystalline solid | [4] |
| Melting Point | 142-148 °C | [4] |
| Purity | ≥ 98% (HPLC) | [4] |
| Solubility | Soluble in polar organic solvents such as DMF, DMSO, and THF. | |
| Storage Conditions | Store at 0-8°C, protected from light. | [4] |
Spectroscopic Profile
The structural features of 6-Chloro-3-iodochromone give rise to a distinct spectroscopic signature.
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Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong carbonyl (C=O) stretching vibration typically observed in the range of 1630-1650 cm⁻¹. Other significant peaks include aromatic C-H stretching above 3000 cm⁻¹ and C=C stretching vibrations from the aromatic and pyrone rings in the 1400-1600 cm⁻¹ region.
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¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum is relatively simple. The proton at the 2-position of the chromone ring typically appears as a sharp singlet downfield, often in the range of δ 8.0-8.5 ppm. The aromatic protons on the benzene ring will present as a three-proton system, with coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.
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¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum will show nine distinct signals. The carbonyl carbon is the most deshielded, appearing around δ 175-180 ppm. The carbon bearing the iodine atom (C3) is significantly shielded by the heavy atom effect and will appear at a characteristic upfield chemical shift. The remaining signals correspond to the other carbons of the chromone skeleton.
Synthesis of 6-Chloro-3-iodochromone
The most common and efficient synthesis of 6-Chloro-3-iodochromone proceeds via a two-step sequence starting from the corresponding 2-hydroxyacetophenone. This method involves the formation of an enaminone intermediate, followed by an electrophilic cyclization/iodination reaction.
Caption: General workflow for the synthesis of 6-Chloro-3-iodochromone.
Detailed Synthesis Protocol
This protocol is adapted from established procedures for the synthesis of 3-iodochromone derivatives.
Step 1: Synthesis of (E)-1-(5-chloro-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one
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To a round-bottom flask, add 1-(5-chloro-2-hydroxyphenyl)ethan-1-one (1.0 equivalent).
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Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0-3.0 equivalents).
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Heat the reaction mixture at 90-100 °C for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.
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Allow the reaction mixture to cool to room temperature.
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Remove the excess DMF-DMA and other volatile components under reduced pressure to yield the crude enaminone, which can often be used in the next step without further purification. If necessary, the product can be purified by recrystallization or column chromatography.
Step 2: Synthesis of 6-Chloro-3-iodochromone
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Dissolve the crude enaminone from Step 1 in a suitable solvent such as N,N-dimethylformamide (DMF) or pyridine.
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To this solution, add iodine (I₂) (1.1-1.5 equivalents) portion-wise at room temperature.
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Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.
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Upon completion, pour the reaction mixture into a cold aqueous solution of sodium thiosulfate to quench the excess iodine.
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The product will precipitate out of the solution. Collect the solid by vacuum filtration.
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Wash the solid with cold water and then a small amount of cold ethanol or diethyl ether.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford 6-Chloro-3-iodochromone as a crystalline solid.
Key Reactivity: Palladium-Catalyzed Cross-Coupling Reactions
The C3-iodo group of 6-Chloro-3-iodochromone is highly susceptible to palladium-catalyzed cross-coupling reactions, providing a powerful platform for C-C bond formation. The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Synthesis of 3-Arylchromones
The Suzuki-Miyaura reaction is a robust method for coupling 6-Chloro-3-iodochromone with a variety of aryl- and heteroarylboronic acids or their esters to furnish 3-arylchromones, a core structure in many isoflavonoids.
Causality Behind Experimental Choices:
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Catalyst: A palladium(0) source is required. Pd(PPh₃)₄ or a combination of a Pd(II) precursor like Pd(OAc)₂ or PdCl₂(PPh₃)₂ with phosphine ligands are commonly used. The phosphine ligands stabilize the Pd(0) species and influence the rate of oxidative addition and reductive elimination.
-
Base: A base is crucial to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently employed.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used. Water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
Self-Validating Protocol for Suzuki-Miyaura Coupling:
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In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine 6-Chloro-3-iodochromone (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%).
-
Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1 v/v).
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Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (typically 4-12 hours, monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-arylchromone.[6]
Sonogashira Coupling: Synthesis of 3-Alkynylchromones
The Sonogashira coupling enables the direct installation of an alkyne moiety at the C3 position, yielding 3-alkynylchromones. These products are valuable precursors for further transformations and have applications as fluorescent probes.
Causality Behind Experimental Choices:
-
Catalyst System: The classic Sonogashira reaction employs a dual-catalyst system: a palladium catalyst (e.g., PdCl₂(PPh₃)₂) for the main cross-coupling cycle and a copper(I) co-catalyst (typically CuI). The copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex, accelerating the reaction.
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Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both to neutralize the HI generated during the reaction and as the solvent in many cases.
-
Solvent: Solvents like THF or DMF are commonly used, often in conjunction with the amine base.
Self-Validating Protocol for Sonogashira Coupling:
-
To an oven-dried Schlenk flask under an inert atmosphere, add 6-Chloro-3-iodochromone (1.0 eq.), the palladium catalyst PdCl₂(PPh₃)₂ (2-5 mol%), and copper(I) iodide (CuI) (3-10 mol%).
-
Add a degassed solvent such as anhydrous THF or DMF.
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Add the amine base, typically triethylamine (2.0-3.0 eq.).
-
Add the terminal alkyne (1.1-1.5 eq.) dropwise via syringe.
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Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitored by TLC). Reaction times can vary from 2 to 24 hours.
-
Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The crude product is then typically purified by flash column chromatography on silica gel to afford the pure 3-alkynylchromone.[1][3]
Heck Coupling: Synthesis of 3-Alkenylchromones
The Heck reaction facilitates the coupling of 6-Chloro-3-iodochromone with alkenes to produce 3-alkenylchromones (e.g., 3-styrylchromones), which have been investigated for their biological activities.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) source, often generated in situ from Pd(OAc)₂, is the standard catalyst. Phosphine ligands can be used, but phosphine-free conditions (Jeffery conditions) are also effective, often employing a phase-transfer catalyst like a tetraalkylammonium salt.
-
Base: A mild inorganic or organic base is required to neutralize the HI formed. Common choices include NaOAc, K₂CO₃, or an organic amine like Et₃N.
-
Solvent: Polar aprotic solvents such as DMF, NMP, or acetonitrile are typically used to ensure the solubility of the reactants and catalyst.
Self-Validating Protocol for Heck Coupling:
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In a sealable reaction vessel, combine 6-Chloro-3-iodochromone (1.0 eq.), the alkene (e.g., styrene or an acrylate, 1.2-2.0 eq.), the palladium catalyst such as Pd(OAc)₂ (2-5 mol%), and a base like triethylamine (2.0 eq.) or sodium acetate (2.0 eq.).
-
If employing phosphine-free conditions, a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (1.0 eq.) can be added.
-
Add a suitable solvent, such as anhydrous DMF or acetonitrile.
-
Seal the vessel and heat the reaction mixture to 80-120 °C for 6-24 hours, monitoring by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the inorganic salts and DMF.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the 3-alkenylchromone, which is typically obtained as the E-isomer.
Applications in Research and Development
The derivatives of 6-Chloro-3-iodochromone are of considerable interest in several fields:
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Drug Discovery: As a precursor to isoflavones and other complex heterocyclic systems, it is instrumental in the synthesis of potential anti-cancer, anti-inflammatory, and antimicrobial agents.[3][7]
-
Fluorescent Probes: The chromone core is a known fluorophore, and functionalization at the C3 position allows for the development of novel fluorescent probes for biological imaging and sensing applications.[5]
-
Materials Science: The rigid, planar structure of the chromone system and the potential for extended conjugation through cross-coupling reactions make these compounds candidates for the development of organic electronic materials and dyes.[5]
Safety and Handling
As a halogenated organic compound, 6-Chloro-3-iodochromone should be handled with appropriate care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Toxicology: While specific toxicity data for this compound is limited, it should be treated as potentially harmful if swallowed, inhaled, or absorbed through the skin. It may cause skin and eye irritation.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Conclusion
6-Chloro-3-iodochromone is a high-value synthetic intermediate that offers a reliable and versatile platform for the construction of complex chromone-based molecules. Its differential halide reactivity enables selective functionalization at the C3 position through robust and well-understood palladium-catalyzed cross-coupling reactions. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, accelerating innovation in drug discovery and materials science.
References
-
Frontiers in Chemistry. Synthesis, Biological Evaluation, and QSAR Studies of 3-Iodochromone Derivatives as Potential Fungicides. Available from: [Link]
- Sigma-Aldrich. Safety Data Sheet. (Note: A specific MSDS for 73220-39-0 was not available, this is a general reference to the type of document required).
-
Thermo Fisher Scientific. 6-Cloro-3-yodo-4H-cromen-4-ona, 97 %, Thermo Scientific. Available from: [Link]
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PubChem. 6-Chloro-3-formylchromone. (Analogous compound for application context). Available from: [Link]
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Wikipedia. Heck reaction. Available from: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
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Wikipedia. Sonogashira coupling. Available from: [Link]
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PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]
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